O-Desacetyl-N-desmethyl Diltiazem
Description
Contextualization within Diltiazem (B1670644) Biotransformation Cascades
Diltiazem undergoes extensive metabolism in the body, primarily in the liver, through a series of chemical reactions known as biotransformation. pfizermedical.comfda.gov These processes, which include deacetylation, N-demethylation, and O-demethylation, are primarily mediated by cytochrome P-450 enzymes. pfizermedical.com This metabolic activity results in the formation of several metabolites. nih.gov
O-Desacetyl-N-desmethyl Diltiazem is one such metabolite, formed through the sequential processes of deacetylation and N-demethylation of the parent Diltiazem molecule. nih.gov The biotransformation of Diltiazem is complex, with multiple pathways occurring simultaneously. Other identified metabolites include N-monodesmethyldiltiazem, desacetyldiltiazem, desacetyl-N-monodesmethyldiltiazem, and desacetyl-O-desmethyldiltiazem. pfizermedical.com The formation of these metabolites can be influenced by genetic factors, such as variations in the CYP2D6 enzyme, which can lead to different accumulation rates of certain metabolites in individuals. nih.gov
Academic Rationale for Metabolite Characterization in Pharmaceutical Sciences
Furthermore, the concentration and elimination half-life of metabolites can differ significantly from the parent compound. nih.gov Some metabolites may accumulate in the body to a greater extent, particularly in individuals with certain genetic profiles or impaired organ function, potentially leading to toxicity. nih.govnih.gov Regulatory bodies like the FDA and EMA emphasize the importance of evaluating the safety of major human metabolites. numberanalytics.com Therefore, identifying and characterizing metabolites like this compound is essential for a comprehensive understanding of a drug's disposition, efficacy, and safety profile. nih.govnumberanalytics.com
Objectives and Scope of Research on this compound
Research focused on this compound aims to achieve several key objectives. A primary goal is to fully elucidate its structural and chemical properties. Another critical objective is to determine its pharmacokinetic profile, including its formation rate, distribution, and elimination from the body.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJRKQNTGIDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Formation and Enzymological Pathways of O Desacetyl N Desmethyl Diltiazem
Elucidation of Parent Compound (Diltiazem) Biotransformation Routes
Diltiazem (B1670644) undergoes extensive metabolism, primarily in the liver, through several key biotransformation reactions: deacetylation, N-demethylation, and O-demethylation. pfizermedical.comnih.gov These processes are primarily mediated by cytochrome P-450 enzymes and esterases. pfizermedical.comdrugbank.com The interplay of these pathways results in a variety of metabolites, including N-monodesmethyldiltiazem, desacetyldiltiazem, and ultimately, O-Desacetyl-N-desmethyl diltiazem. pfizermedical.com
The initial and a major step in diltiazem's metabolism is N-demethylation, which is the removal of a methyl group from the nitrogen atom. drugbank.com This reaction is principally catalyzed by the cytochrome P450 enzyme system, leading to the formation of N-desmethyldiltiazem (MA). nih.gov This intermediate metabolite is itself pharmacologically active. drugbank.comnih.gov Further metabolic steps can then occur on this demethylated intermediate.
Another significant metabolic route for diltiazem is O-deacetylation, the hydrolysis of the acetyl group. This process is catalyzed by esterase enzymes. drugbank.comnih.gov This reaction results in the formation of deacetyl diltiazem (M1), another pharmacologically active metabolite. drugbank.comnih.gov Studies have shown that diltiazem deacetylase activity is present in various tissues, including the liver and small intestine. nih.govnih.gov
Contribution of Cytochrome P450 Isoforms and Other Enzymes to Formation
The metabolic fate of diltiazem and its metabolites is heavily influenced by a specific family of enzymes known as cytochrome P450 (CYP), as well as other enzyme types. pfizermedical.compathbank.org
Esterases are crucial non-CYP enzymes involved in the biotransformation of diltiazem. drugbank.compathbank.org These enzymes are responsible for the deacetylation of diltiazem to deacetyl diltiazem. drugbank.com This hydrolytic reaction is a key step in the metabolic pathway leading to the formation of this compound. pathbank.org
Interactive Data Tables
Table 1: Key Enzymes in Diltiazem Metabolism
| Enzyme Family | Specific Enzyme | Metabolic Reaction |
| Cytochrome P450 | CYP3A4 | N-demethylation drugbank.comnih.gov |
| Cytochrome P450 | CYP2D6 | O-demethylation drugbank.comnih.gov |
| Esterases | Not specified | O-deacetylation drugbank.comnih.gov |
Table 2: Major Metabolites of Diltiazem
| Metabolite Name | Abbreviation | Formation Pathway |
| N-monodesmethyl diltiazem | MA | N-demethylation of diltiazem nih.gov |
| Deacetyl diltiazem | M1 | O-deacetylation of diltiazem nih.gov |
| Deacetyl-N-monodesmethyl diltiazem | M2 | Deacetylation of N-monodesmethyl diltiazem or N-demethylation of deacetyl diltiazem nih.govnih.gov |
| Deacetyl-O-demethyl-diltiazem | M4 | O-demethylation of deacetyl diltiazem nih.gov |
| Deacetyl-N,O-demethyl-diltiazem | M6 | Demethylation of deacetyl-O-demethyl-diltiazem or deacetylation of N,O-didesmethyl diltiazem nih.gov |
Comparative Metabolic Profiling Across Preclinical Species and In Vitro Models
The biotransformation of diltiazem into its various metabolites, including this compound, is a subject of extensive study. The pathways and the resulting metabolite profiles show significant quantitative differences when comparing preclinical animal models and various in vitro systems. This compound, also known as M2 or deacetyl N-monodesmethyl diltiazem, is a recognized metabolite in humans, dogs, rabbits, and rats. pfizermedical.comnih.gov Its formation occurs via sequential deacetylation and N-demethylation of the parent compound, diltiazem.
Hepatic Microsomal and Recombinant Enzyme Studies
The liver is the primary site for diltiazem metabolism, with hepatic microsomes containing the key enzymes responsible for its biotransformation. youtube.comfda.gov Studies utilizing liver microsomes from different species have been crucial in elucidating the specific enzymes involved.
The formation of this compound involves two main types of reactions: N-demethylation and deacetylation. pfizermedical.comdrugbank.com
N-demethylation: This reaction is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.gov Specifically, CYP3A4 has been identified as the major enzyme responsible for the N-demethylation of diltiazem to N-monodesmethyl diltiazem and the subsequent N-demethylation of desacetyl diltiazem to this compound in both human and rabbit liver microsomes. drugbank.comnih.gov The role of CYP3A4 is confirmed by inhibition studies and its induction by substances like rifampicin. nih.gov
Deacetylation: This hydrolysis reaction is catalyzed by carboxylesterases (Ces). nih.gov A significant species difference exists in this pathway. Studies comparing liver microsomes from humans, monkeys, dogs, mice, and rats found that diltiazem deacetylase activity was prominent only in rat liver and small intestine microsomes. nih.gov Further investigation identified Ces2a as the specific rat carboxylesterase responsible for the efficient deacetylation of diltiazem. nih.gov This enzyme is not the primary catalyst for this reaction in humans, leading to different metabolic profiles between the species. nih.gov
Recombinant enzyme systems, using purified P-450 forms, have confirmed that the P-450IIIA subfamily (which includes CYP3A4) exhibits high diltiazem N-demethylase activity. nih.gov Other CYP isoenzymes, such as CYP2D6, are involved in O-demethylation, a different metabolic pathway for diltiazem. drugbank.comnih.gov
| Enzyme Family | Specific Enzyme | Metabolic Reaction | Species / System | Reference |
|---|---|---|---|---|
| Cytochrome P450 | CYP3A4 | N-demethylation | Human, Rabbit | drugbank.comnih.gov |
| Carboxylesterase (Ces) | Ces2a | Deacetylation | Rat | nih.gov |
| Esterases | Not specified | Deacetylation | Human | drugbank.com |
In Vitro Cell-Based Metabolite Generation and Characterization
In vitro models using cultured cells provide a more integrated system to study metabolic pathways. Primary cultures of human hepatocytes have been instrumental in confirming the metabolic activities observed in microsomal studies. nih.gov In these cell cultures, the N-demethylation of diltiazem was a major metabolic pathway. nih.gov The rate of formation of N-demethyl-diltiazem, a direct precursor to this compound, correlated highly with the intracellular levels of CYP3A4. nih.gov
Furthermore, studies using immortalized human liver epithelial cells transfected with specific CYP enzymes have helped to isolate the function of individual enzymes. nih.gov For instance, cells transfected with CYP3A4 were used to study N-demethylation, while those with CYP2D6 were used to study O-demethylation, allowing for precise characterization of each enzyme's affinity for diltiazem and its metabolites. nih.gov Studies have also been conducted using isolated rat hepatocytes to investigate how diltiazem metabolites, including this compound (M2), can inhibit the biotransformation of the parent drug. nih.gov
In Vivo Animal Model Biotransformation Studies
Comparative pharmacokinetic and metabolism studies in humans, dogs, rabbits, and rats have revealed significant quantitative differences in the metabolite profiles following oral administration of diltiazem. nih.gov While this compound (M2) was detected in the plasma of all species studied, its relative abundance varied considerably. nih.gov
In humans and dogs, the major plasma metabolite is N-monodesmethyl diltiazem (MA). nih.gov In contrast, desacetyl diltiazem (M1) is the most prominent metabolite in rabbits, and this compound (M2) is most prominent in rats. nih.gov In dog plasma, M2 was found to be a relatively minor metabolite. nih.gov These differences underscore the species-specific variations in the activities of deacetylating and demethylating enzymes. The high levels of M2 in rats can be directly attributed to the high efficiency of the Ces2a enzyme in this species. nih.gov
Urine analysis also shows inter-species variations. The most abundant metabolites in the urine of all tested species appeared to be N-monodesmethyl diltiazem and deacetyl N,O-didesmethyl diltiazem, though with considerable variability. nih.gov
| Metabolite | Chemical Name | Human | Dog | Rabbit | Rat | Reference |
|---|---|---|---|---|---|---|
| MA | N-monodesmethyl diltiazem | Major | Major | Detected | Detected | nih.gov |
| M1 | Desacetyl diltiazem | Major | Detected | Major | Detected | nih.gov |
| M2 | This compound | Major | Minor | Prominent | Major | nih.gov |
Pharmacological and Biological Activity Profiling of O Desacetyl N Desmethyl Diltiazem
Calcium Channel Modulation Studies In Vitro
The primary mechanism of action of Diltiazem (B1670644) and its active metabolites involves the modulation of L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells. nih.govnih.gov
In vitro radioligand binding studies have been instrumental in determining the affinity of O-Desacetyl-N-desmethyl Diltiazem for L-type calcium channels. In a study utilizing rat cerebral cortex membranes, the binding affinity of diltiazem and its metabolites was assessed by their ability to inhibit the binding of [3H]diltiazem. nih.gov this compound, also referred to as M2, demonstrated a specific and measurable affinity for the diltiazem binding site on the L-type calcium channel. nih.gov
The pIC50 value, which is the negative logarithm of the concentration required to inhibit 50% of the radioligand binding, for this compound was determined to be 6.03. nih.gov This indicates a lower affinity compared to the parent compound, Diltiazem, which had a pIC50 of 6.87. nih.gov The data suggests that the combined N-demethylation and O-deacetylation significantly reduces the binding affinity to the L-type calcium channel. nih.gov
While the parent compound, Diltiazem, is well-characterized as an inhibitor of voltage-dependent L-type calcium currents in isolated cardiac and smooth muscle cells, specific electrophysiological data on the direct inhibitory effect of this compound on these currents is not extensively available in published literature. nih.gov The functional consequence of the binding of Diltiazem and its metabolites to the calcium channel is a reduction in the influx of calcium ions during membrane depolarization. nih.govdrugbank.com It is inferred that this compound, by binding to the channel, would also inhibit calcium currents, albeit with a potency that reflects its lower binding affinity.
Comparative studies are crucial for understanding the relative contribution of metabolites to the pharmacological effects of Diltiazem. Research has shown that the metabolites of Diltiazem possess varying degrees of pharmacological activity. nih.gov
In a functional assay measuring the inhibition of spontaneous myogenic contractions in the rat portal vein, a test for calcium antagonism, the potency of Diltiazem and its metabolites was evaluated. nih.gov While specific IC50 values for the inhibition of contractions by this compound are part of a broader dataset, the study established a significant correlation between the binding affinity to the [3H]diltiazem site and the functional calcium antagonist activity. nih.gov
Furthermore, the allosteric interaction with the dihydropyridine (B1217469) binding site on the L-type calcium channel was assessed by measuring the enhancement of [3H]nitrendipine binding. This compound caused an 11% maximal enhancement of [3H]nitrendipine binding, which is considerably less than the 73% enhancement by the parent Diltiazem, indicating a weaker allosteric modulation. nih.gov
Investigation of Receptor and Enzyme Interactions In Vitro
To fully characterize the pharmacological profile of this compound, its interactions with other receptors and its potential to modulate drug-metabolizing enzymes have been considered.
Comprehensive off-target receptor binding screens for this compound against a broad panel of receptors are not widely reported in the scientific literature. The available data primarily focuses on its interaction with the L-type calcium channel, which is its expected target. nih.gov The selectivity of Diltiazem and its metabolites is generally considered to be high for the L-type calcium channel over other ion channels and receptors. drugbank.com The lower affinity of this compound for the calcium channel compared to the parent drug might suggest an even lower potential for off-target activities, although this would need to be confirmed by extensive selectivity profiling.
The metabolism of Diltiazem is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. nih.govnih.gov Diltiazem and some of its metabolites are also known to be inhibitors of this enzyme system, leading to potential drug-drug interactions. nih.govnih.gov
Studies investigating the inhibitory effects of Diltiazem metabolites on CYP3A4 have shown that the N-demethylated metabolites are potent inhibitors. nih.gov For instance, N-desmethyl Diltiazem and N,N-didesmethyl Diltiazem were found to be significantly more potent inhibitors of CYP3A4 than Diltiazem itself. nih.gov In contrast, O-desmethyl Diltiazem was found to be non-inhibitory. nih.gov
While direct inhibitory data for this compound on CYP enzymes is scarce, based on the structure-activity relationships observed with other metabolites, it is anticipated to be a weak inhibitor of CYP3A4. The primary structural features for potent CYP3A4 inhibition by Diltiazem metabolites appear to be related to the N-demethylation pathway. nih.gov
Cellular and Subcellular Mechanistic Investigations
Intracellular Calcium Dynamics and Signaling Pathway Modulation
This compound, a metabolite of diltiazem, is understood to function primarily as a calcium channel blocker. nih.govsmolecule.com Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells. smolecule.com This action at the cellular level is foundational to its broader physiological effects. By blocking the entry of calcium, the compound modulates intracellular calcium concentrations, a key factor in cellular signaling and function. While detailed studies on the specific signaling pathway modulation by this compound are not extensively available, its role as a calcium channel inhibitor suggests an interaction with L-type calcium channels, similar to its parent compound, diltiazem. nih.govnih.gov The binding of N-desmethyl diltiazem, a closely related metabolite, to isolated rat cerebral cortex homogenates with an IC50 of 323 nM further supports its activity at the cellular level. caymanchem.com
Effects on Smooth Muscle Relaxation in Isolated Animal Tissues
The impact of diltiazem and its metabolites on smooth muscle is a critical aspect of their pharmacological profile. Research has demonstrated that N-desmethyl diltiazem inhibits spontaneous contractions in isolated rat portal veins with an IC50 of 489 nM. caymanchem.com This finding indicates a direct relaxant effect on vascular smooth muscle. The vasodilation resulting from the inhibition of calcium influx into these cells leads to a reduction in peripheral vascular resistance. smolecule.com This mechanism is a hallmark of calcium channel blockers and is central to their therapeutic applications in cardiovascular conditions. smolecule.comnih.gov
In Vivo Pharmacodynamic Characterization in Animal Models
Cardiovascular Systemic Effects in Rodents (e.g., Hemodynamic Parameters)
In vivo studies in animal models have provided valuable insights into the systemic cardiovascular effects of diltiazem and its metabolites. In rabbits, this compound (referred to as M2 in the study) administered intravenously at a single dose significantly decreased both systolic and diastolic blood pressure for up to 2 hours post-administration. nih.gov However, it had no significant effect on heart rate. nih.gov The maximum estimated effect (Emax) for systolic blood pressure reduction was 15 ± 7%, with an EC50 of 450 ± 46 ng/ml. For diastolic blood pressure, the Emax was 15 ± 20%, with an EC50 of 430 ± 120 ng/ml. nih.gov
In conscious rats with myocardial infarction-induced heart failure, the parent compound diltiazem demonstrated the ability to increase stroke volume and improve cardiac output during exercise while reducing heart rate. nih.gov It also redistributed blood flow to the renal and splanchnic circulations. nih.gov Furthermore, in a rat model of myocardial infarction, diltiazem prevented cardiac dysfunction and morphological changes associated with left ventricular remodeling. nih.gov
| Parameter | Effect | Duration of Effect | Emax | EC50 | Source |
|---|---|---|---|---|---|
| Systolic Blood Pressure (SBP) | Significant Decrease | Up to 2 hours | 15 ± 7% | 450 ± 46 ng/ml | nih.gov |
| Diastolic Blood Pressure (DBP) | Significant Decrease | Up to 2 hours | 15 ± 20% | 430 ± 120 ng/ml | nih.gov |
| Heart Rate (HR) | No Significant Effect | Not Applicable | Not Applicable | Not Applicable | nih.gov |
Electrophysiological Modulations in Animal Models
The electrophysiological effects of calcium channel blockers are a key component of their mechanism of action. In isolated right ventricular subepicardial muscles from canine hearts subjected to conditions mimicking acute myocardial ischemia, diltiazem was shown to reduce the deterioration of action potential amplitude and the maximum upstroke velocity, as well as lessen the prolongation of conduction time. nih.gov However, it did not affect the change in the resting membrane potential. nih.gov These findings suggest that by decreasing calcium influx, diltiazem can mitigate some of the detrimental electrophysiological changes that occur during ischemia. nih.gov While this study focused on the parent drug, the shared mechanism of calcium channel blockade suggests that this compound would have comparable, though potentially quantitatively different, effects on cardiac electrophysiology. nih.gov The parent compound, diltiazem, is known to slow atrioventricular (A-V) conduction. nih.gov
Pharmacokinetic Disposition and Further Biotransformation in Preclinical Systems
Absorption Characteristics in In Vitro and Animal Models
The absorption of O-Desacetyl-N-desmethyl diltiazem (B1670644) is intrinsically linked to the administration and subsequent metabolism of its parent compound, diltiazem.
In Vitro Permeability Studies (e.g., Caco-2 Models)
While specific in vitro permeability data for O-Desacetyl-N-desmethyl diltiazem using models like Caco-2 cells are not extensively detailed in available research, the Caco-2 cell model is a well-established tool for predicting the oral absorption of drugs. nih.govnih.gov These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelium, allowing for the study of both passive and active transport mechanisms. nih.govnih.gov Studies on the parent drug, diltiazem, indicate that it is well absorbed, a process that can be evaluated using such models. nih.govfda.gov
Oral Absorption and Bioavailability in Animal Models
Following oral administration of diltiazem in animal models, this compound is detected in the plasma, indicating its formation through first-pass metabolism. nih.govnih.gov The parent drug, diltiazem, is well-absorbed orally but undergoes significant metabolism in the liver and intestine before reaching systemic circulation. nih.govdrugbank.comjapsonline.com
In comparative studies across different species, the plasma profile of diltiazem metabolites varies. In rats, after an oral dose of diltiazem, this compound (M2) was found to be the most prominent metabolite in plasma. nih.gov Similarly, in rabbits, M2 was a major plasma metabolite alongside deacetyl diltiazem (M1). nih.gov Conversely, in dogs, M2 was a relatively minor metabolite compared to N-monodesmethyl diltiazem (MA). nih.gov
A study in rabbits that directly administered this compound intravenously showed an apparent terminal half-life of 2.8 hours and an area under the curve (AUC) of 2000 ng·h/mL. nih.gov
Table 1: Relative Plasma Presence of Diltiazem Metabolites in Animal Models After Oral Diltiazem Administration
| Species | Most Prominent Plasma Metabolite(s) | Reference |
|---|---|---|
| Rat | This compound (M2) | nih.gov |
| Rabbit | Deacetyl diltiazem (M1) and this compound (M2) | nih.gov |
| Dog | N-monodesmethyl diltiazem (MA) | nih.gov |
Distribution Profile in Animal Models
Tissue Distribution Studies in Rodents
Specific tissue distribution studies focusing solely on this compound are limited. However, research on diltiazem metabolism indicates that the liver is a primary site of biotransformation. nih.govnih.gov Studies in rats have shown that diltiazem deacetylase activity, which is a step in the formation of deacetylated metabolites, is present in liver and small intestine microsomes. nih.gov This suggests that this compound is likely formed and present in these tissues. General tissue distribution studies in rats for various compounds often involve analyzing organs such as the liver, kidney, heart, lungs, and brain. nih.gov
Plasma Protein Binding In Vitro
The binding of a drug or metabolite to plasma proteins influences its distribution and availability to target tissues. visikol.com The parent drug, diltiazem, is known to be 70-80% bound to plasma proteins. fda.govdrugbank.com One study investigated the protein binding of diltiazem's metabolites and found that this compound (referred to as desacetyldiltiazem in the study, though context suggests it may be the N-demethylated version) had an unbound fraction of 0.230, which is similar to the unbound fraction of diltiazem itself (0.254). nih.gov This indicates a comparable extent of plasma protein binding.
Table 2: In Vitro Plasma Protein Binding of Diltiazem and Metabolites
| Compound | Unbound Fraction | Reference |
|---|---|---|
| Diltiazem | 0.254 ± 0.027 | nih.gov |
| N-demethyldiltiazem | 0.323 ± 0.035 | nih.gov |
| "Desacetyldiltiazem" (likely this compound) | 0.230 ± 0.021 | nih.gov |
Excretion Pathways and Clearance in Animal Models
The metabolites of diltiazem are eliminated from the body through both urine and feces, which points to biliary excretion playing a role. nih.gov
In a species comparison study, less than 5% of the administered diltiazem dose was recovered unchanged in the urine across humans, dogs, rabbits, and rats. nih.gov this compound (M2) was identified as a urinary metabolite in all tested species. nih.gov Its quantitative excretion varied, with it being a more significant urinary metabolite after N-monodesmethyl diltiazem (MA) and deacetyl N,O-didesmethyl diltiazem (M6). nih.govnih.gov
When this compound was administered directly via IV to rabbits, the total clearance (Cl) was 38 mL/min/kg, and the renal clearance (Clr) was 0.57 mL/min/kg, indicating that non-renal routes are the primary mode of elimination for this metabolite. nih.gov
Table 3: Pharmacokinetic Parameters of this compound in Rabbits (IV Administration)
| Parameter | Value | Reference |
|---|---|---|
| Terminal Half-life (t½) | 2.8 ± 0.7 h | nih.gov |
| Area Under the Curve (AUC) | 2000 ± 290 ng·h/mL | nih.gov |
| Total Clearance (Cl) | 38 ± 4.8 mL/min/kg | nih.gov |
| Renal Clearance (Clr) | 0.57 ± 0.23 mL/min/kg | nih.gov |
Renal and Biliary Excretion Characteristics
The excretion of this compound, like other diltiazem metabolites, is influenced by its physicochemical properties. Generally, drug metabolites that are more polar than the parent compound are more prone to renal and biliary excretion. youtube.com While specific data on the precise percentages of this compound eliminated via renal and biliary routes in preclinical models is not extensively detailed in the provided search results, the general principles of drug metabolism suggest that as a metabolite, it would be more water-soluble than diltiazem and thus more readily excreted through these pathways. youtube.com
Diltiazem and its metabolites are primarily cleared by the liver, but the kidneys and bile also play a role in their excretion. fda.gov In humans, only 2% to 4% of the unchanged diltiazem is found in the urine, indicating extensive metabolism. fda.govdrugbank.comnih.gov The metabolites of diltiazem, including this compound, are expected to be more polar, facilitating their elimination through urine and bile. youtube.com Studies in patients with chronic renal failure showed lower amounts of unchanged diltiazem and its main metabolite, N-monodesmethyldiltiazem, in the urine, suggesting that renal impairment can affect the excretion of diltiazem and its metabolites. nih.gov
Systemic Clearance Rates
The systemic clearance of diltiazem and its metabolites is complex and can be influenced by various factors, including the species being studied and the specific metabolite. Diltiazem itself has a systemic clearance of approximately 65 L/h in healthy male volunteers following a single intravenous injection. pfizermedical.com However, diltiazem exhibits nonlinear pharmacokinetics with increasing doses, leading to a decrease in systemic clearance. pfizermedical.com
Data specifically detailing the systemic clearance rate of this compound in preclinical systems is not explicitly available in the search results. However, the clearance of diltiazem metabolites is an active area of research. For instance, studies in rats have investigated the inhibitory effects of various diltiazem metabolites on the disappearance of the parent drug, which indirectly relates to their own clearance and metabolic stability. nih.gov
Elucidation of Secondary Metabolic Fates of this compound
Identification of Tertiary Metabolites (e.g., N,O-didesmethyl diltiazem)
The biotransformation of diltiazem is a multi-step process leading to a variety of metabolites. nih.gov this compound can undergo further metabolism to form tertiary metabolites. One such identified metabolite is N,O-didesmethyl diltiazem (also referred to as MB). nih.gov This metabolite has been identified in human plasma, and analytical methods have been developed for its quantification alongside other diltiazem metabolites. nih.gov Another potential tertiary metabolite is desacetyl-N,O-didesmethyl diltiazem, which can be further conjugated with glucuronic acid or sulfate. drugbank.com
Enzymology of Subsequent Biotransformation Steps
The metabolism of diltiazem and its metabolites is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com The formation of N-desmethyl diltiazem from diltiazem is mediated by CYP3A4, CYP3A5, and CYP3A7. caymanchem.com O-demethylation of diltiazem is carried out by CYP2D6. drugbank.comnih.gov
The subsequent biotransformation of this compound would also involve these or other CYP isoforms. For instance, the formation of N,O-didesmethyl diltiazem from N-monodesmethyl diltiazem suggests an O-demethylation step, which could be mediated by CYP2D6. drugbank.com The conversion of deacetyl N-monodesmethyl diltiazem to deacetyl N,O-didesmethyl diltiazem also points to an O-demethylation reaction. drugbank.com The enzymes responsible for the deacetylation steps are esterases. drugbank.com
Advanced Analytical Methodologies for Detection and Quantification of O Desacetyl N Desmethyl Diltiazem
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of O-Desacetyl-N-desmethyl Diltiazem (B1670644) due to its high sensitivity and selectivity. ajptr.com
Method Development for Biological Matrices
The development of robust LC-MS/MS methods is crucial for accurately measuring O-Desacetyl-N-desmethyl Diltiazem in complex biological samples such as animal plasma, tissue homogenates, and in vitro preparations. ajptr.comyoutube.com Method development typically involves optimizing several key parameters:
Sample Preparation: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques to isolate the analyte from matrix components. nih.govnih.gov For instance, a one-step LLE with methyl-t-butyl ether has been successfully used for the extraction of diltiazem and its metabolites from human plasma. nih.gov
Chromatographic Separation: Reversed-phase chromatography is frequently employed, with C8 or C18 columns providing effective separation of the metabolite from the parent drug and other related substances. ajptr.comnih.gov Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is often utilized to achieve optimal resolution. ajptr.comnih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is a common choice for the analysis of Diltiazem and its metabolites. ajptr.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
Quantitative Bioanalysis in Preclinical Research Studies
Once a method is developed and validated, it can be applied to quantitative bioanalysis in preclinical studies. These studies are essential for determining the pharmacokinetic properties of this compound. LC-MS/MS methods have been validated for the simultaneous determination of diltiazem and its metabolites, including this compound, in plasma. nih.gov The validation of these methods ensures their reliability for routine use in drug analysis. nih.gov
Key aspects of quantitative bioanalysis include:
Calibration Curves: Linearity is established by analyzing a series of calibration standards over a specific concentration range. For diltiazem and its metabolites, linear ranges have been established, for example, from 0.24 to 320.7 ng/mL for O-desacetyl diltiazem. nih.gov
Accuracy and Precision: The accuracy and precision of the method are evaluated at multiple concentration levels (low, medium, and high quality control samples). Intra- and inter-day precision and accuracy are typically required to be within acceptable limits (e.g., ±15%). nih.gov
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For O-desacetyl diltiazem, an LLOQ of 0.24 ng/mL has been reported. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more prevalent for the analysis of Diltiazem and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. The NIST WebBook provides mass spectral data for Diltiazem, which can be a valuable resource for identifying related compounds. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. hyphadiscovery.com While MS provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical structure, including the connectivity of atoms and their spatial arrangement. hyphadiscovery.comorientjchem.org
For metabolites like this compound, various NMR techniques can be employed:
1D NMR: 1H and 13C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. orientjchem.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. rsc.org
NMR has been used to study the conformation of diltiazem in solution and can be applied to its metabolites for detailed structural analysis. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification and profiling of metabolites. orientjchem.org Unlike standard MS, which provides nominal mass measurements, HRMS can determine the elemental composition of a molecule with high confidence. This capability is particularly useful for identifying unknown metabolites in complex biological matrices. orientjchem.org
HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can be coupled with liquid chromatography to perform comprehensive metabolite profiling studies. bioanalysis-zone.com This approach allows for the detection and tentative identification of a wide range of metabolites in a single analysis.
Method Validation Parameters for Analytical Sensitivity, Specificity, and Robustness in Research Contexts
The validation of bioanalytical methods is a critical process that ensures the reliability and reproducibility of the data generated. nih.govfda.gov In a research context, method validation demonstrates that the analytical method is suitable for its intended purpose. nih.gov Key validation parameters include:
Analytical Sensitivity: This is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. ajptr.comnih.gov
Specificity and Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, and co-administered drugs. ajptr.com
Robustness: The robustness of a method is its ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature. youtube.com This ensures the reliability of the method when used under slightly different conditions.
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. youtube.com
Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. ajptr.com
Below is a table summarizing key validation parameters from a representative LC-MS/MS method for the analysis of Diltiazem and its metabolites.
| Parameter | O-Desacetyl Diltiazem | N-Desmethyl Diltiazem | Reference |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.24 - 320.7 | 0.303 - 303.274 | ajptr.comnih.gov |
| LLOQ (ng/mL) | 0.24 | 0.303 | ajptr.comnih.gov |
| Accuracy (%) | Within ±10.0 | 91.85 - 113.27 | ajptr.comnih.gov |
| Precision (%CV) | Within 10.0 | 2.43 - 8.34 | ajptr.comnih.gov |
| Recovery (%) | 74.5 | 76.0 | nih.gov |
Structure Activity Relationship Sar and Computational Studies of O Desacetyl N Desmethyl Diltiazem
Correlating Chemical Structure with Observed Biological Activity and Binding Affinities
The biological activity of diltiazem (B1670644) and its metabolites is a direct consequence of their molecular structure, which dictates their ability to bind to target receptors like L-type calcium channels.
Studies on diltiazem and its analogues have provided a foundational understanding of the structure-activity relationships within this class of compounds. nih.govbenthamdirect.com Research has demonstrated that modifications at various positions of the diltiazem molecule can significantly impact its calcium channel blocking activity.
O-Desacetyl-N-desmethyl diltiazem, also known as M2, is one of the principal metabolites of diltiazem. nih.gov The loss of the acetyl group to form a hydroxyl group at the 3-position, combined with the removal of a methyl group from the side chain's amino group, results in a compound with altered pharmacological properties compared to the parent drug. A study comparing diltiazem and five of its metabolites, including this compound, investigated their effects on [3H]diltiazem and [3H]nitrendipine binding to rat cerebral cortex membranes. The results showed a clear structure-activity relationship, with this compound exhibiting a lower binding affinity than diltiazem and its primary metabolites, O-desacetyl diltiazem (M1) and N-desmethyl diltiazem (MA). nih.gov
The following table summarizes the binding affinities (pIC50) of diltiazem and its key metabolites for the [3H]diltiazem binding site. nih.gov
Table 1: Binding Affinities of Diltiazem and its Metabolites A higher pIC50 value indicates a stronger binding affinity.
| Compound | pIC50 [-log IC50 (M)] |
|---|---|
| Diltiazem | 6.87 |
| O-Desacetyl Diltiazem (M1) | 6.72 |
| N-desmethyl Diltiazem (MA) | 6.49 |
| This compound (M2) | 6.03 |
| O-Desmethyl, Desacetyl Diltiazem (M4) | 5.51 |
| N-Desmethyl, O-Desmethyl, Desacetyl Diltiazem (M6) | 5.33 |
The key molecular features determining the pharmacological profile of diltiazem analogues include the benzothiazepine (B8601423) core, the nature of the substituent at the 3-position, and the basic aminoethyl side chain at the 5-position. nih.gov For this compound, the presence of a hydroxyl group at the 3-position instead of an acetoxy group, and a secondary amine instead of a tertiary amine in the side chain, are critical determinants. nih.gov
The acetoxy group in diltiazem is important for its potency. Its replacement with a hydroxyl group, as seen in O-desacetyl metabolites, generally leads to a decrease in activity. nih.gov Similarly, the N,N-dimethylaminoethyl side chain is crucial for high-affinity binding. The N-demethylation to a secondary amine reduces the basicity and alters the steric profile of the side chain, which can weaken the interaction with the receptor. nih.gov The combination of both modifications in this compound results in a compound with significantly reduced, but still present, pharmacological activity compared to diltiazem. drugbank.comnih.gov
Molecular Docking and Dynamics Simulations
Computational methods like molecular docking and dynamics simulations provide atomic-level insights into how this compound interacts with its biological targets.
Molecular modeling studies have been instrumental in elucidating the binding of diltiazem and its analogues to L-type calcium channels. nih.govresearchgate.net These studies reveal that diltiazem binds within the central cavity of the channel's α1 subunit, physically obstructing the ion conduction pathway. nih.govnih.govresearchgate.net The binding site is located near the intracellular side of the selectivity filter and involves interactions with transmembrane segments IIIS6 and IVS6. researchgate.netnih.gov Key residues, such as Phe1164 and Val1165 in the IIIS6 segment, have been identified as critical for diltiazem sensitivity. nih.gov
For this compound, the hydroxyl group at the 3-position and the secondary amine in the side chain would form different hydrogen bonding and electrostatic interactions within this binding pocket compared to the parent compound. While specific docking studies on this metabolite are scarce, it is predicted that the fundamental binding mode within the calcium channel pore is retained, but with altered affinity due to these structural changes.
Diltiazem is also a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is also responsible for its N-demethylation. nih.gov Modeling studies can predict how metabolites like this compound interact with the active site of CYP enzymes. The structural modifications would alter its fit and interactions with key residues in the CYP active site, influencing its own metabolism and its potential to inhibit the metabolism of other drugs. nih.gov
X-ray crystallography and computational simulations have characterized the diltiazem binding site as overlapping with that of other calcium channel blockers like phenylalkylamines. nih.govresearchgate.net The benzothiazepine ring and the methoxyphenyl group of diltiazem form crucial hydrophobic interactions with the protein. nih.gov The conformation of the seven-membered thiazepinone ring is also vital for activity. nih.gov
Conformational analysis of this compound would show how the removal of the acetyl and N-methyl groups affects the molecule's preferred shape and flexibility. The loss of the bulky acetyl group could allow for different orientations within the binding site, while the change from a tertiary to a secondary amine in the side chain alters its charge distribution and hydrogen bonding potential. These conformational adjustments directly impact the stability of the ligand-receptor complex and, consequently, the compound's biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Modeling
QSAR and QSMR models are computational tools that correlate chemical structure with biological activity and metabolic fate, respectively.
QSAR studies on diltiazem and related benzothiazepines have identified key physicochemical descriptors that govern their calcium channel blocking activity. nih.gov These models typically include parameters related to hydrophobicity (logP), electronic properties (e.g., partial charges), and steric features. A pharmacophore model for diltiazem-like activity includes two aromatic rings, a basic side chain, and a methoxy (B1213986) group, all arranged in a specific 3D orientation. nih.gov The structural changes in this compound—specifically the introduction of a hydroxyl group and the modification of the basic side chain—would alter these descriptor values, consistent with its observed lower activity. nih.gov
QSMR models focus on predicting the metabolic fate of compounds. Diltiazem metabolism involves N-demethylation (primarily by CYP3A4) and deacetylation (by esterases). drugbank.com A QSMR model for diltiazem would aim to predict which sites on the molecule are most susceptible to metabolic attack. For this compound, which is already a product of these two major pathways, further metabolism can occur, such as O-demethylation or conjugation. drugbank.com QSMR models, often built using data from a series of related compounds, can help predict the rates and pathways of subsequent metabolism for such metabolites. nih.govfda.gov
In Silico Prediction of Metabolic Pathways and Pharmacological Interactions
The prediction of metabolic pathways and pharmacological interactions of this compound through computational, or in silico, methods provides crucial insights into its potential efficacy and safety profile. These predictive models leverage the compound's structure to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its interactions with various biological targets. nih.govbhsai.orgnih.gov
Predicted Metabolic Pathways:
Computational models are instrumental in identifying the likely metabolic fate of a drug candidate. news-medical.net For this compound, in silico tools can predict the primary sites of metabolism and the enzymes responsible. General drug metabolism prediction software suggests that the metabolism of diltiazem and its metabolites is primarily mediated by cytochrome P450 (CYP) enzymes. news-medical.netnih.gov
While specific in silico studies focused exclusively on this compound are not widely available in public literature, predictions can be extrapolated from data on related diltiazem metabolites. For instance, studies on diltiazem show that N-demethylation is a key metabolic pathway, often mediated by CYP3A4. nih.gov The subsequent deacetylation leads to the formation of this compound. Further metabolism of this compound likely involves O-demethylation, a process in which CYP2D6 has been implicated for diltiazem itself. nih.gov
The following table summarizes the predicted metabolic susceptibility of this compound based on common metabolic prediction platforms.
| Metabolic Reaction | Predicted Susceptibility | Primary Enzymes (Predicted) |
| O-Demethylation | High | CYP2D6, CYP3A4 |
| Aromatic Hydroxylation | Moderate | CYP1A2, CYP2C9 |
| N-Dealkylation | Low (Primary amine) | Monoamine Oxidase (MAO) |
Predicted Pharmacological Interactions:
In silico models are also employed to predict the potential pharmacological targets of a compound, which can indicate both therapeutic effects and potential side effects. These predictions are often based on docking simulations, where the compound is virtually fitted into the binding sites of various proteins, and by machine learning algorithms trained on large datasets of known drug-target interactions. nih.govnih.govmdpi.com
For this compound, its structural similarity to diltiazem suggests that it would also interact with L-type calcium channels, albeit potentially with different affinity. Beyond this primary target, computational screening can reveal potential off-target interactions.
The table below outlines a hypothetical set of predicted pharmacological interactions for this compound, as might be generated by a comprehensive in silico screening.
| Target | Predicted Interaction | Predicted Affinity (Ki) | Potential Effect |
| L-type Calcium Channel | Antagonist | ~100-500 nM | Vasodilation, Negative Chronotropy |
| CYP3A4 | Inhibitor | ~1 µM | Drug-drug interactions |
| P-glycoprotein (P-gp) | Substrate/Inhibitor | Moderate | Altered drug efflux |
| Serotonin Transporter (SERT) | Weak Inhibitor | > 10 µM | Potential for serotonergic effects |
| Adrenergic Receptors | Weak Antagonist | > 10 µM | Minor cardiovascular modulation |
It is important to note that while in silico predictions are a valuable tool in drug discovery and development, they are computational estimations. nih.govnih.gov The actual metabolic pathways and pharmacological interactions of this compound must be confirmed through experimental in vitro and in vivo studies.
Significance in Preclinical Research and Translational Pharmacology
Role as a Preclinical Biomarker for Diltiazem (B1670644) Exposure or Metabolic Phenotype
In preclinical development, a biomarker can serve as an indicator of a biological state or condition. O-Desacetyl-N-desmethyl diltiazem and other metabolites can function as biomarkers for the exposure and metabolic processing of the parent drug, diltiazem.
The pharmacokinetics of a metabolite can sometimes serve as a surrogate for the in vivo behavior of the parent drug. Research has demonstrated the potential for developing a novel type of in vitro–in vivo correlation (IVIVC) by linking the in vitro dissolution data of a parent drug with the in vivo pharmacokinetic data of its metabolite. mdpi.com In one study, a linear IVIVC was established for both diltiazem and its metabolite, desacetyl diltiazem, with a notably better correlation observed for the metabolite. mdpi.com This suggests that monitoring the levels of metabolites like this compound in preclinical animal models could provide valuable insights into the in vivo dissolution and absorption of the parent diltiazem formulation, effectively acting as a biomarker for drug exposure and performance. mdpi.com
Furthermore, the accumulation of diltiazem metabolites is linked to the drug's nonlinear disposition, where the elimination half-life increases with chronic dosing. nih.gov The relative concentrations of metabolites, including this compound, can therefore serve as a biomarker for an individual's metabolic phenotype, indicating the extent to which metabolic pathways may be saturated or inhibited.
Implications for In Vitro Drug-Drug Interaction Studies (Metabolite as a Perpetrator or Victim)
Drug-drug interactions (DDIs) are a major concern in drug development. Diltiazem itself is a known inhibitor of the cytochrome P450 enzyme CYP3A4, a key enzyme in the metabolism of many drugs. nih.govnih.gov Importantly, its metabolites can also participate in these interactions, acting as either "perpetrators" that inhibit the metabolism of other drugs or "victims" whose own formation or clearance is altered by another compound.
This compound has been identified as a perpetrator in metabolic interactions. In vitro studies using isolated rat hepatocytes were conducted to test the hypothesis that the accumulation of diltiazem metabolites could inhibit the biotransformation of the parent drug itself. nih.gov The results showed that several metabolites, including this compound (referred to as M2), inhibited the disappearance of diltiazem. nih.gov This self-inhibition by a metabolite contributes to the nonlinear pharmacokinetics of diltiazem observed in vivo. nih.gov
The study determined the apparent inhibition constants (Ki) for various diltiazem metabolites. A lower Ki value indicates a more potent inhibitor.
Table 1: Apparent Inhibition Constants (Ki) of Diltiazem Metabolites on Diltiazem Disappearance in Rat Hepatocytes
| Metabolite | Abbreviation | Apparent Ki (μM) |
|---|---|---|
| N-monodemethyldiltiazem | MA | 88.3 |
| Desacetyl O-desmethyldiltiazem | M4 | 152 |
| Desacetyl N,O-desmethyldiltiazem | M6 | 448 |
| This compound | M2 | 495 |
| Desacetyldiltiazem | M1 | 608 |
Data sourced from a study on metabolite inhibition of diltiazem biotransformation. nih.gov
These findings underscore the necessity of including key metabolites like this compound in preclinical DDI screening to avoid underestimating interaction potential. nih.gov Mechanistic models that incorporate the inhibitory effects of both the parent drug and its metabolites in both the gut and liver are required to accurately predict complex DDIs. nih.gov
Contribution to Comprehensive Preclinical Pharmacological and Toxicological Profiles of Diltiazem and its Metabolites
A comprehensive preclinical assessment requires understanding the pharmacological and toxicological contributions of not just the parent drug but also its major metabolites. Metabolites can be pharmacologically active, inactive, or possess a different activity or toxicity profile compared to the parent compound.
Therefore, the complete preclinical pharmacological profile of diltiazem is a composite of the actions of the parent drug and the spectrum of its metabolites. Characterizing the specific activity of each metabolite, including this compound, is crucial for building a complete and accurate preclinical profile that can better predict the drug's net effect in a clinical setting.
Integration into Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool in preclinical research that establishes a quantitative relationship between drug exposure (PK) and the pharmacological response (PD). nih.gov This approach helps in understanding a drug's mechanism of action and predicting its effects across different dose levels. nih.govaccp1.org
In the context of diltiazem, PK/PD models have been developed in animal studies, such as those in spontaneously hypertensive rats, to correlate plasma concentrations of the drug with its cardiovascular effects (e.g., changes in blood pressure and heart rate). nih.gov These models often use an E(max) (maximum effect) equation to describe the concentration-effect relationship. nih.gov
A comprehensive PK/PD model for diltiazem should ideally integrate the pharmacokinetics of its active or interacting metabolites. By measuring the plasma concentrations of this compound alongside the parent drug in animal models and correlating these exposures with the observed pharmacodynamic endpoints, researchers can:
Understand how metabolite-mediated enzyme inhibition influences the parent drug's PK/PD relationship. nih.gov
Build more accurate and predictive models that better translate from preclinical animal studies to clinical scenarios. nih.govnih.gov
The application of such integrated PK/PD models allows for a more precise estimation of drug sensitivity and activity, which is particularly important when evaluating drugs in disease models. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Diltiazem |
| This compound |
| N-monodemethyldiltiazem |
| Desacetyldiltiazem |
| Desacetyl O-desmethyldiltiazem |
| Desacetyl N,O-desmethyldiltiazem |
| Verapamil |
Emerging Research Areas and Future Directions
Exploration of Novel Pharmacological Targets or Mechanisms Beyond Calcium Channels
While the parent drug diltiazem (B1670644) and its primary metabolites are well-characterized for their action on L-type calcium channels, the complete pharmacological profile of O-desacetyl-N-desmethyl diltiazem remains an area of active investigation. Research has established that this metabolite does possess calcium antagonistic activity, although it is significantly less potent than the parent compound. nih.gov
A study quantifying the Ca2+ antagonistic activities of diltiazem and its various metabolites in hamster aorta preparations found that this compound (referred to in the study as N,O-didemethylated metabolite) has a substantially higher IC50 value, indicating lower potency compared to diltiazem itself. nih.gov
Table 1: Calcium Antagonistic Activity of Diltiazem and its Metabolites
| Compound | IC50 (μM) |
|---|---|
| Diltiazem | 0.98 ± 0.47 |
| N-desmethyl diltiazem | 2.46 ± 0.38 |
| O-desacetyl diltiazem | 3.27 ± 1.02 |
| This compound | 112.2 ± 33.2 |
Data sourced from a study on hamster aorta preparations depolarized with KCl. nih.gov
The significant accumulation of this compound in individuals with a deficient CYP2D6 metabolizing phenotype underscores the importance of understanding its full spectrum of biological effects. researchgate.net Future research aims to explore whether this metabolite interacts with other pharmacological targets. Given its distinct chemical structure, it is plausible that it may bind to other classes of receptors, ion channels, or enzymes, potentially modulating cellular pathways independent of calcium influx. Unbiased screening approaches are required to deorphanize its potential novel mechanisms of action.
Application of Advanced In Vitro and Ex Vivo Model Systems for Metabolite Research (e.g., Organ-on-Chip)
To better understand the formation and effects of this compound in a physiologically relevant context, researchers are turning to advanced model systems. Organ-on-a-chip (OOC) and multi-organ-chip (MOC) technologies are at the forefront of this movement. nih.gov These microfluidic devices contain living human cells in a 3D culture that mimics the structure and function of human organs like the liver, intestine, and kidney. nih.govyoutube.com
For a metabolite like this compound, these systems offer several advantages:
Recreating Metabolism: MOCs can co-culture liver cells (the primary site of diltiazem metabolism) with cells from potential target organs. nih.govnih.gov This allows for the study of the metabolite's generation from the parent drug and its subsequent effects on other tissues in a single, integrated system.
Studying Inter-tissue Cross-talk: The technology enables the investigation of how different organs communicate and influence each other's response to the metabolite. nih.gov For instance, a four-organ chip could model absorption (intestine), metabolism (liver), action (e.g., heart or vascular cells), and excretion (kidney), providing a dynamic view of the metabolite's lifecycle. nih.gov
Human-Specific Data: By using human-derived cells, OOCs can help overcome limitations of species translatability seen in animal models, providing more accurate predictions of human biology. nih.govyoutube.com
These advanced platforms can be used to study the organ-specific patterns of diltiazem metabolism and how factors like chronic exposure might alter the production and activity of its metabolites. nih.gov
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding
To obtain an unbiased and comprehensive view of the cellular impact of this compound, researchers are integrating "omics" technologies. nih.govmdpi.com This approach moves beyond studying a single target and instead captures a snapshot of all the molecules in a biological system.
The typical workflow involves:
Cellular Exposure: Treating a relevant cell system (e.g., endothelial cells, cardiomyocytes) with a precise concentration of this compound.
Proteomic Analysis: Using techniques like tandem mass tag (TMT) labeling or label-free quantification with liquid chromatography-mass spectrometry (LC-MS) to identify and quantify thousands of proteins. This reveals the differentially expressed proteins (DEPs) between treated and untreated cells. nih.gov
Metabolomic Analysis: Employing untargeted LC-MS to profile all detectable small-molecule metabolites. This identifies the differentially expressed metabolites (DEMs) and provides insight into metabolic shifts. nih.govnih.gov
Bioinformatic Integration: The datasets of DEPs and DEMs are analyzed to identify enriched biological pathways, such as those related to inflammation, energy metabolism, or cell signaling. nih.gov
This integrated omics approach can reveal novel mechanisms and cellular responses to this compound that would be missed by traditional hypothesis-driven research. mdpi.com
Development of High-Throughput Screening Assays for Metabolite Activity and Interactions
To efficiently search for novel biological activities of this compound, the development of high-throughput screening (HTS) assays is a key future direction. youtube.com HTS combines automation, robotics, and sensitive detection methods to test a substance against thousands of potential biological targets in a short period. youtube.combioascent.com
Key aspects of this approach include:
Assay Miniaturization: Using acoustic technology to dispense nanoliter volumes of the metabolite into microplates, conserving the compound and allowing for massive parallel screening. youtube.com
Diverse Assay Modalities: Employing a range of detection methods to screen for different types of biological activity, including:
Fluorescence Polarization (FP) and TR-FRET for binding assays.
Luminescence and fluorescence-based readouts for reporter gene and enzymatic assays.
High-content imaging to assess changes in cell morphology or protein localization. bioascent.com
Target-Based and Phenotypic Screening: Screening the metabolite against large libraries of known drug targets (e.g., G-protein coupled receptors, kinases, proteases) or in cell-based assays that measure a specific phenotype (e.g., cell viability, inflammation) to identify its effects without a preconceived target.
These HTS campaigns can rapidly identify potential "hits" or interactions, which can then be validated and explored in more detail, accelerating the discovery of novel functions for this compound. youtube.com
Design and Synthesis of Metabolite-Derived Chemical Probes and Research Tools
Once a novel biological target or activity is identified for this compound, the next step is to develop more specialized tools to study it. This involves the design and synthesis of chemical probes derived from the metabolite's structure. rsc.org A chemical probe is a highly selective small molecule used to investigate the function of a specific protein or pathway in cells and organisms.
The process includes:
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand which parts of the molecule are essential for its activity at the newly identified target. nih.govresearchgate.net
Potency and Selectivity Optimization: Modifying the chemical scaffold to create a new compound with much higher potency and selectivity for the target of interest, minimizing off-target effects.
Functionalization: Attaching other chemical groups to the optimized scaffold, such as a fluorescent dye for visualization in microscopy or a biotin (B1667282) tag for use in affinity purification experiments to identify binding partners.
These purpose-built chemical probes, inspired by the metabolite's structure, are invaluable tools for validating novel targets and dissecting their role in health and disease, potentially providing a starting point for future therapeutic development. rsc.org
Q & A
Q. What are the primary metabolic pathways of O-Desacetyl-N-desmethyl Diltiazem, and how do they influence its pharmacokinetic profile?
this compound (M1) is a pharmacologically active metabolite of Diltiazem. Its metabolism is primarily mediated by CYP2D6 via O-demethylation, with a significantly higher affinity (Km ≈ 5 µM) compared to CYP3A4 (Km ≈ 540 µM), which governs N-demethylation . This preference for CYP2D6 contrasts with the parent drug’s reliance on CYP3A4, leading to interindividual variability in pharmacokinetics due to genetic polymorphisms in CYP2D6. Researchers should employ transfected human liver epithelial cell models to assess isoform-specific metabolism, coupled with HPLC/UV detection for metabolite quantification .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used for separating M1 from Diltiazem in plasma, leveraging distinct retention times (relative retention time of M1 = 0.67 vs. Diltiazem = 1.00) . Gas chromatography with nitrogen-phosphorus detectors offers enhanced specificity for trace analysis . For kinetic studies, a spectrophotometric method involving hydroxylamine and ferric salts can quantify M1 at 512 nm, optimized via factorial design to minimize interference and reaction time (10.5 s) .
Advanced Research Questions
Q. How can factorial design optimize the formulation of Diltiazem timed-release pellets containing its metabolites?
A three-factor, two-level factorial design (e.g., pilot mix ratios, polymer coating percentages) identifies critical variables affecting drug release. For example, hydroxypropyl methylcellulose E15 coatings (10–30%) and pilot mix ratios (I=24.9%, II=16.6%, III=16.6%) maximize half-life (2.36±0.24 hr) and shelf-life (6.87 hr). Statistical tools like Design-Expert 8.0.6.1 simplify models by eliminating non-significant terms (Pareto chart analysis), while SEM validates pellet morphology .
Q. What methodologies assess the differential CYP isoform affinity of this compound, and what are the implications?
Immortalized human liver cells transfected with CYP2D6 or CYP3A4 are incubated with M1, followed by HPLC analysis of metabolite formation. Kinetic parameters (Km, Vmax) reveal a 100-fold higher CYP2D6 affinity, suggesting its dominance in vivo. This variability necessitates genotyping CYP2D6 in clinical cohorts to predict metabolic capacity and pharmacological outcomes .
Q. How do in vitro models elucidate the pharmacological effects of this compound?
Retinal explant cultures treated with M1 can assess calcium channel modulation via Ca<sup>2+</sup>-imaging and TUNEL assays to quantify apoptosis . In ecotoxicology, marine meiofauna microcosms exposed to M1 and microplastics (20 mg/kg PVC) reveal synergistic toxicity, reducing meiofaunal abundance and altering nematode maturity indices. In silico molecular docking (e.g., binding to C. elegans germ line proteins) supports mechanistic insights .
Q. What kinetic models and validation strategies are recommended for studying M1 release from controlled-release formulations?
In vitro dissolution data should be fitted to Higuchi (diffusion-controlled) or Korsmeyer-Peppas models (anomalous transport) to identify release mechanisms . SEM and X-ray diffraction validate coating integrity, while accelerated stability studies (40°C/75% RH) assess shelf-life. Statistical optimization ensures robustness, with ANOVA confirming model significance .
Q. How do synergistic interactions between M1 and environmental pollutants affect ecotoxicological assessments?
Factorial experiments combining M1 (1.8 µg/L–1.8 mg/L) with microplastics (e.g., PVC) in marine microcosms demonstrate reduced meiofaunal diversity and altered nematode sex ratios. Binding affinity simulations (e.g., ΔG = −8.1 kcal/mol for C. elegans proteins) quantify molecular interactions. Researchers should integrate LC-MS for pollutant quantification and population modeling to predict ecological impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
